molecular formula C18H22N2O4 B1597105 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-33-2

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597105
M. Wt: 330.4 g/mol
InChI Key: GFZOTUBESVHWEI-DOMZBBRYSA-N
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Description

“(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (BOC group), and a 2-cyanobenzyl group attached to the pyrrolidine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would provide a rigid, cyclic structure, while the various functional groups would add complexity and potentially influence the compound’s reactivity.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation, while the BOC group could be removed under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the BOC group could make it relatively non-polar.


Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and characterization of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, showcasing the molecule's crystal structure and its intermolecular interactions, which may inform on derivatives of the (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid compound (Rajalakshmi et al., 2013).

Novel Condensation Reactions

  • An innovative condensation reaction was developed for carboxylic acids with various non-nucleophilic N-heterocycles and anilides, demonstrating the versatility of tert-butoxycarbonyl-protected amines in acylating a broad range of nitrogen compounds. This could potentially apply to modifications or derivatizations of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (Umehara et al., 2016).

Crystallography and Molecular Interactions

  • The crystal structure and molecular interactions of sterically hindered o-benzoquinone carboxylic acid were examined, offering insights into the structural properties of complex organic compounds, which could be relevant to understanding the crystalline forms of tert-butoxycarbonyl-protected pyrrolidine derivatives (Zherebtsov et al., 2021).

Metal–Organic Frameworks (MOFs) and Adsorption

  • Research into metal-organic frameworks featuring carboxylic acid ligands related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid has shown promising applications in adsorbing and separating dyes from aqueous solutions, demonstrating the potential of such compounds in environmental cleanup and catalysis (Zhao et al., 2020).

High-Temperature Proton Exchange Membranes

  • A study on polybenzimidazoles containing phthalazinone moieties, synthesized from carboxylic acid derivatives similar to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, revealed their potential as high-temperature proton exchange membranes, highlighting the application of such compounds in the development of fuel cell technologies (Li et al., 2012).

Safety And Hazards

As with any chemical compound, handling “(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid” would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area.


Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials.


properties

IUPAC Name

(2S,4R)-4-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-12(9-15(20)16(21)22)8-13-6-4-5-7-14(13)10-19/h4-7,12,15H,8-9,11H2,1-3H3,(H,21,22)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZOTUBESVHWEI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376046
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959573-33-2
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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